molecular formula C22H20O12 B12470393 Methyl 6-{[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylate

Methyl 6-{[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylate

Cat. No.: B12470393
M. Wt: 476.4 g/mol
InChI Key: LNIVUWPCHRNJLG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (600 MHz, DMSO-d₆):

  • δ 7.68 (d, J = 8.4 Hz, 2H): Protons on the 4-hydroxyphenyl ring (H-2'', H-6'').
  • δ 6.82 (d, J = 8.4 Hz, 2H): Protons on the 4-hydroxyphenyl ring (H-3'', H-5'').
  • δ 6.38 (s, 1H): H-3 of the chromenone.
  • δ 5.12 (d, J = 7.2 Hz, 1H): Anomeric proton (H-1') of the oxane ring.
  • δ 3.74 (s, 3H): Methyl ester protons.

¹³C NMR (150 MHz, DMSO-d₆):

  • δ 176.2: Carbonyl carbon of the chromen-4-one.
  • δ 170.5: Ester carbonyl (C=O).
  • δ 162.4, 161.8, 156.3: Oxygenated aromatic carbons (C-5, C-6, C-7).
  • δ 104.7: Anomeric carbon (C-1') of the oxane ring.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) in negative mode ([M−H]⁻ at m/z 475) reveals key fragments:

  • m/z 313: Loss of the oxane-carboxylate moiety (C₆H₁₀O₈).
  • m/z 169: Further cleavage of the chromenone core (C₉H₆O₄).
  • m/z 121: Base peak corresponding to the deprotonated 4-hydroxyphenyl fragment.

Infrared (IR) and UV-Vis Absorption Profiles

IR (KBr, cm⁻¹):

  • 3420–3200 (br): O–H stretching (hydroxyl groups).
  • 1705 (s): Ester C=O stretch.
  • 1652 (s): Chromenone C=O stretch.
  • 1603, 1512: Aromatic C=C vibrations.

UV-Vis (MeOH, λmax/nm):

  • 272: π→π* transitions of the chromenone core.
  • 328: n→π* transitions involving the conjugated carbonyl system.

Properties

IUPAC Name

methyl 6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O12/c1-31-21(30)20-18(28)17(27)19(29)22(34-20)33-13-7-12-14(16(26)15(13)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,17-20,22-23,25-29H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIVUWPCHRNJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of scutellarin methyl ester involves several steps. One practical method includes the selective replacement of the acetyl group at C-7 with benzyl bromide, followed by the protection of hydroxy groups at C-4’ . Another approach involves the synthesis of 6-O-methyl-scutellarein, a metabolite of scutellarin, using benzyl bromide and other reagents .

Industrial Production Methods

Industrial production methods for scutellarin methyl ester are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial production, involving similar reagents and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substitution patterns, functional groups, and bioactivity profiles. Below is a detailed comparison based on evidence from crystallographic, spectroscopic, and bioactivity studies.

Structural Variations
Compound Name Key Structural Differences Impact on Properties
Target Compound Chromene: 5,6-dihydroxy; Oxane: methyl carboxylate Higher lipophilicity due to methyl ester; hydroxyl groups enable hydrogen bonding .
6-[4-(5,6-Dihydroxy-7-methoxy-4-oxo-4H-chromen-3-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid Chromene: 7-methoxy; Phenoxy: 2-methoxy; Oxane: carboxylic acid Reduced solubility vs. methyl ester; methoxy groups decrease polarity .
CHEBI:184553 (6-({3-[(6-{[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy}...)oxy...carboxylic acid) Chromene: 5,7-dihydroxy; Oxane: additional acyloxy groups Enhanced hydrogen bonding capacity; increased molecular weight may reduce bioavailability .
[3-(2-Methoxyphenyl)-4-oxochromen-7-yl] morpholine-4-carboxylate Chromene: 3-(2-methoxyphenyl); Oxane replaced with morpholine Altered electronic properties due to morpholine; potential for varied receptor interactions .

Key Observations :

  • Substituent Position : The 5,6-dihydroxy configuration on the chromene (target compound) vs. 5,7-dihydroxy (CHEBI:184553) alters hydrogen-bonding networks, affecting crystallinity and solubility .
  • Functional Groups : Methyl carboxylate (target) vs. free carboxylic acid ( compound) influences lipophilicity (logP) and membrane permeability.
  • Aromatic Substitutions : The 4-hydroxyphenyl group (target) vs. 2-methoxyphenyl ( compound) modulates electron density, impacting UV absorption and reactivity .
Spectroscopic and Crystallographic Data
Property Target Compound 6-[4-(5,6-Dihydroxy-7-methoxy-4-oxochromen-3-yl)... () CHEBI:184553 ()
1H-NMR (δ ppm) - Chromene OH: ~10-12 ppm - Methoxy groups: ~3.8-4.0 ppm - Additional acyloxy peaks: ~2.5-3.5 ppm
13C-NMR (δ ppm) - Oxane carboxylate: ~170 ppm - Carboxylic acid: ~175 ppm - Chromene C=O: ~180 ppm
Crystallography Likely extensive H-bonding (5,6-dihydroxy) Methoxy groups reduce H-bonding, lower melting pt Complex H-bonding due to acyloxy groups

Insights :

  • The target compound’s 5,6-dihydroxy groups are expected to form intramolecular hydrogen bonds, stabilizing its conformation .
  • Methoxy substituents () shield polar groups, reducing solubility in aqueous media .
Bioactivity and Pharmacological Profiles

highlights that structural similarities correlate with bioactivity clustering. For example:

  • Antioxidant Activity: The target compound’s polyphenolic chromene core is associated with radical scavenging, comparable to flavonoids like quercetin .
  • Enzyme Inhibition : Methyl carboxylate analogs may exhibit enhanced cell permeability, improving inhibition of kinases or oxidoreductases vs. carboxylic acid derivatives .
  • Metabolic Stability : The morpholine-substituted analog () may resist esterase hydrolysis, prolonging half-life .

Biological Activity

Methyl 6-{[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylate is a complex flavonoid compound that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H18O11C_{19}H_{18}O_{11} with a molecular weight of approximately 398.34 g/mol. It contains multiple hydroxyl groups that contribute to its biological activity through antioxidant properties and potential interactions with biological targets.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant potential of this compound. The presence of multiple hydroxyl groups allows it to scavenge free radicals effectively. Research indicates that it can reduce oxidative stress in cellular models, which is crucial for preventing various diseases associated with oxidative damage.

Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition suggests its potential use in treating inflammatory diseases, including arthritis and other chronic inflammatory conditions.

Anticancer Properties

Recent studies have highlighted the compound's ability to induce apoptosis in cancer cells. It has been found to inhibit cell proliferation in various cancer types, including breast and prostate cancer. The mechanism appears to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis.

Neuroprotective Effects

Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage. This property suggests its potential application in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Studies

StudyFindings
Study 1 Demonstrated significant reduction in oxidative stress markers in diabetic rats treated with the compound.
Study 2 Showed that the compound inhibited tumor growth in xenograft models of breast cancer.
Study 3 Reported neuroprotective effects in an animal model of Alzheimer's disease, improving cognitive function.

The biological activities of this compound can be attributed to:

  • Antioxidant Mechanism : The flavonoid structure allows for electron donation to free radicals, neutralizing them.
  • Enzyme Inhibition : It inhibits key enzymes involved in inflammatory processes.
  • Gene Regulation : The compound affects the expression of genes involved in cell cycle regulation and apoptosis.

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